Ethyl 5-(3-chloro-2-fluoro-phenoxy)pentanoate
Description
Ethyl 5-(3-chloro-2-fluoro-phenoxy)pentanoate is an ester derivative featuring a pentanoate backbone substituted with a 3-chloro-2-fluoro-phenoxy group. This compound is notable for its halogenated aromatic substituent, which confers distinct electronic and steric properties. According to commercial catalogs, it has been listed as discontinued by suppliers such as CymitQuimica, suggesting challenges in synthesis, stability, or demand .
Properties
IUPAC Name |
ethyl 5-(3-chloro-2-fluorophenoxy)pentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFO3/c1-2-17-12(16)8-3-4-9-18-11-7-5-6-10(14)13(11)15/h5-7H,2-4,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGVWPUPXKQWGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCOC1=C(C(=CC=C1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(3-chloro-2-fluoro-phenoxy)pentanoate typically involves the reaction of 3-chloro-2-fluorophenol with pentanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques, which offer advantages in terms of scalability, safety, and efficiency. The process involves the continuous addition of reactants and the removal of the product, ensuring a consistent and high-quality yield.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(3-chloro-2-fluoro-phenoxy)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can lead to the formation of the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed:
Oxidation: 5-(3-chloro-2-fluoro-phenoxy)pentanoic acid
Reduction: 5-(3-chloro-2-fluoro-phenoxy)pentanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 5-(3-chloro-2-fluoro-phenoxy)pentanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 5-(3-chloro-2-fluoro-phenoxy)pentanoate exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor of certain enzymes or receptors. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The target compound’s key differentiator is the 3-chloro-2-fluoro-phenoxy group. Below is a comparison with similar ethyl pentanoate derivatives:
Key Observations :
- Halogen Position : The 3-chloro-2-fluoro substitution in the target compound creates a unique steric and electronic profile compared to 2,4-difluoro or 2-chloro-4-fluoro analogs. Fluorine’s electronegativity and chlorine’s bulk may influence reactivity in substitution or coupling reactions .
- Bioactivity: Indole-substituted analogs (e.g., Ethyl 5-(3-m-chlorobenzoyl-2-methyl-1H-indol-1-yl)pentanoate) demonstrate pharmacological relevance, such as bacterial hyaluronidase inhibition, with nitro-to-amine reductions altering activity (78% yield for amino derivative) . The absence of indole or benzoyl groups in the target compound likely limits similar bioactivity.
Stability and Commercial Viability
- The target compound’s discontinuation contrasts with structurally simpler analogs (e.g., difluoro-phenoxy derivatives), which remain available from multiple suppliers. This may reflect instability due to the ortho-fluoro substituent, which can increase steric hindrance or susceptibility to hydrolysis .
Biological Activity
Ethyl 5-(3-chloro-2-fluoro-phenoxy)pentanoate is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and related case studies.
Chemical Structure and Properties
This compound features a phenoxy group with chlorine and fluorine substituents, which significantly influence its chemical reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 274.72 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 274.72 g/mol |
| Functional Groups | Ester, Phenoxy |
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The ester group can undergo hydrolysis, releasing 3-chloro-2-fluorophenol and pentanoic acid, which may modulate biological targets:
- Enzyme Interaction : The released phenolic compound can inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Binding : The presence of the fluorine atom enhances binding affinity to certain receptors, potentially increasing the efficacy of the compound in therapeutic applications.
Biological Activities
Recent studies have investigated the compound's potential for various biological activities:
- Antimicrobial Properties : this compound has shown promise as an antimicrobial agent against resistant strains of bacteria. Its structural analogs have been reported to inhibit the Type III secretion system (T3SS) in Pseudomonas aeruginosa, a key virulence factor in bacterial pathogenesis .
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases .
Case Studies
- Inhibition of Pseudomonas aeruginosa T3SS :
-
Fluorinated Compounds in Drug Development :
- Research has highlighted the role of fluorinated compounds in enhancing drug efficacy and stability. This compound fits this profile, potentially offering improved pharmacokinetic properties compared to non-fluorinated analogs .
Structure-Activity Relationships (SAR)
The structure-activity relationship is crucial for understanding how variations in chemical structure affect biological activity. In related studies:
- Substitutions on the aromatic ring significantly influence activity against T3SS, with halogen atoms playing a pivotal role in modulating binding affinity and potency .
| Compound | Activity Profile |
|---|---|
| This compound | Potential antimicrobial and anti-inflammatory |
| Ethyl 5-(4-chloro-2-fluoro-phenoxy)pentanoate | Similar activity; different substitution pattern |
| Ethyl 5-(3-bromo-4-fluoro-phenoxy)pentanoate | Enhanced activity due to bromine's larger size |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
